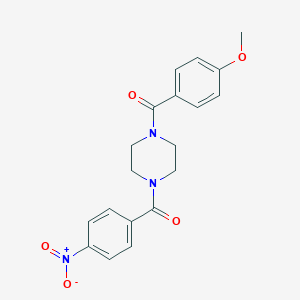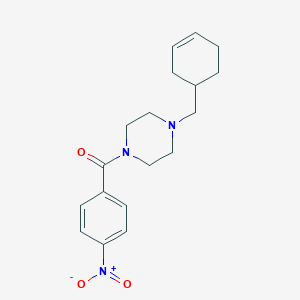
3-Methyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione, also known as "pioglitazone", is a medication used to treat type 2 diabetes. It belongs to the thiazolidinedione class of drugs and works by decreasing insulin resistance in the body. In recent years, pioglitazone has gained attention in the scientific community due to its potential therapeutic effects in other diseases.
Mecanismo De Acción
Pioglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and decreased insulin resistance, resulting in improved glucose uptake and utilization in the body.
Biochemical and Physiological Effects:
Pioglitazone has been shown to improve glycemic control in patients with type 2 diabetes by decreasing fasting blood glucose levels and HbA1c levels. It also has beneficial effects on lipid metabolism, leading to decreased triglyceride levels and increased HDL cholesterol levels. Pioglitazone has been shown to have anti-inflammatory effects and may improve endothelial function, leading to potential cardiovascular benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pioglitazone has several advantages for lab experiments, including its well-established mechanism of action and availability as a commercial medication. However, it also has limitations, including potential off-target effects and the need for careful dosing due to its potential side effects.
Direcciones Futuras
Research on pioglitazone is ongoing, with several potential future directions. These include further investigation into its potential neuroprotective effects and its use in combination with other therapies for the treatment of Alzheimer's disease. Pioglitazone may also have potential as a therapy for other neurodegenerative diseases, such as Parkinson's disease. Additionally, research is ongoing into its potential use in the treatment of non-alcoholic fatty liver disease and certain types of cancer.
Métodos De Síntesis
Pioglitazone can be synthesized through a multistep process starting with the reaction of 2-chloro-4-methylthiazole with phenylhydrazine to form 2-phenylhydrazino-4-methylthiazole. This intermediate is then reacted with ethyl acetoacetate to form 3-methyl-5-(phenylhydrazino)-4H-thiazole-2,4-dione. The final step involves the reaction of this compound with acetic anhydride to form pioglitazone.
Aplicaciones Científicas De Investigación
Pioglitazone has been extensively studied in the context of diabetes management, but recent research has also explored its potential use in other diseases. Studies have shown that pioglitazone may have neuroprotective effects and could be a potential treatment for Alzheimer's disease. It has also been investigated as a potential therapy for non-alcoholic fatty liver disease and certain types of cancer.
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
5-anilino-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2S/c1-12-9(13)8(15-10(12)14)11-7-5-3-2-4-6-7/h2-6,8,11H,1H3 |
Clave InChI |
NYONKYOVBVHEOI-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
SMILES canónico |
CN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229493.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229496.png)
![4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether](/img/structure/B229499.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229501.png)
![1-(2-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229503.png)


![Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B229506.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229510.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229511.png)


![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B229516.png)